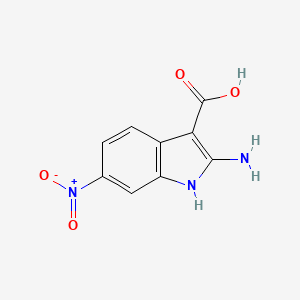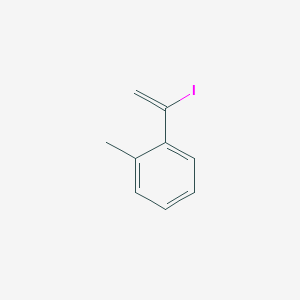
1-(1-Iodoethenyl)-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Iodoethenyl)-2-methylbenzene is an organic compound characterized by the presence of an iodine atom attached to an ethenyl group, which is further connected to a methyl-substituted benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Iodoethenyl)-2-methylbenzene typically involves the iodination of an ethenyl-substituted benzene derivative. One common method is the reaction of 2-methylstyrene with iodine in the presence of a catalyst such as palladium. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
1-(1-Iodoethenyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to form the corresponding ethyl-substituted benzene derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
科学的研究の応用
1-(1-Iodoethenyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Iodoethenyl)-2-methylbenzene involves its interaction with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the ethenyl group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
類似化合物との比較
Similar Compounds
- 1-(1-Bromoethenyl)-2-methylbenzene
- 1-(1-Chloroethenyl)-2-methylbenzene
- 1-(1-Fluoroethenyl)-2-methylbenzene
Uniqueness
1-(1-Iodoethenyl)-2-methylbenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its bromo, chloro, and fluoro analogs. The larger atomic size and higher polarizability of iodine make it a valuable compound for specific synthetic applications and research studies.
特性
分子式 |
C9H9I |
|---|---|
分子量 |
244.07 g/mol |
IUPAC名 |
1-(1-iodoethenyl)-2-methylbenzene |
InChI |
InChI=1S/C9H9I/c1-7-5-3-4-6-9(7)8(2)10/h3-6H,2H2,1H3 |
InChIキー |
UBNGMPOATSCYST-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



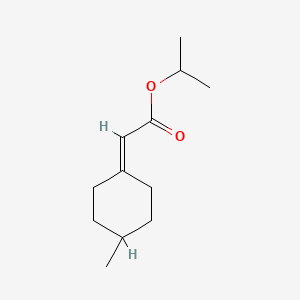
![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)
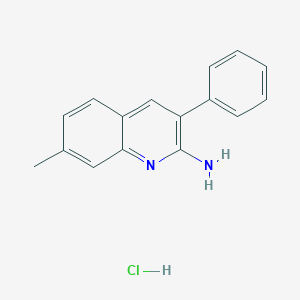

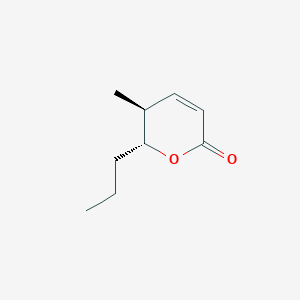
![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)


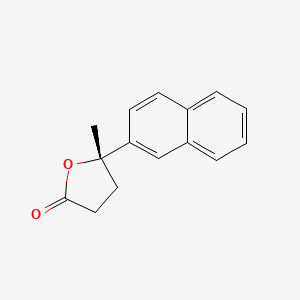
methanone](/img/structure/B12638649.png)
![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)

